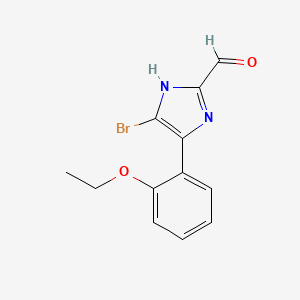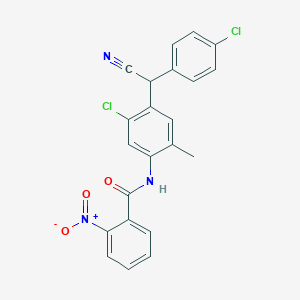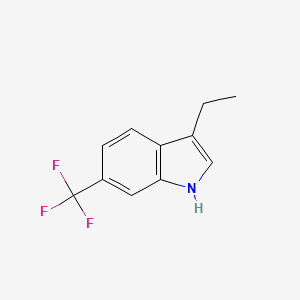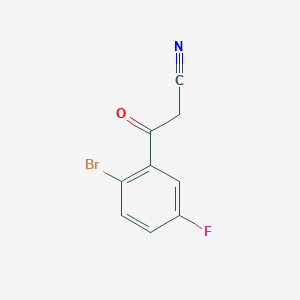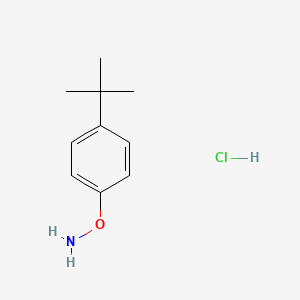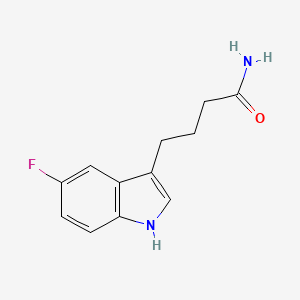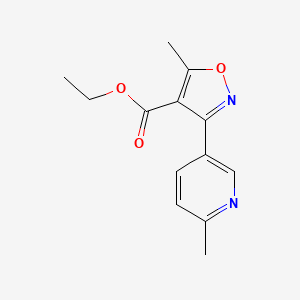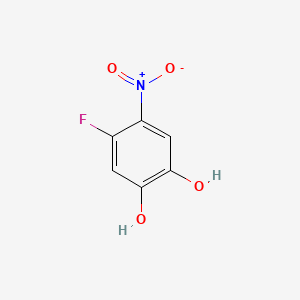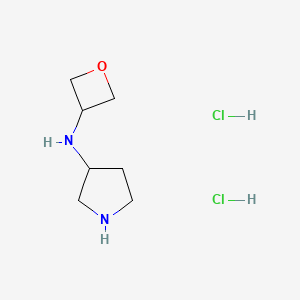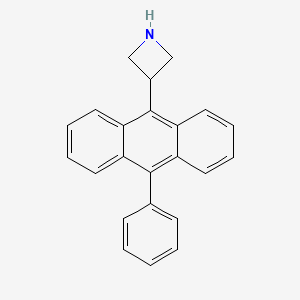
3-(10-Phenyl-9-anthracenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662277 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662277 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32662277 is scaled up using optimized processes that ensure consistency and efficiency. The methods used in industrial production often involve continuous flow reactors and automated systems to maintain precise control over the reaction parameters. This allows for the large-scale production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32662277 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32662277 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of MFCD32662277 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD32662277 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: MFCD32662277 is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32662277 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can result in various biological and chemical outcomes, depending on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
MFCD32662277 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Compound A: Known for its high reactivity and use in similar chemical reactions.
Compound B: Used in biological assays but with different molecular targets.
Compound C: Has similar industrial applications but differs in its synthetic route and production methods.
The uniqueness of MFCD32662277 lies in its specific structure, which allows for a broader range of applications and more efficient reactions compared to its counterparts.
Propiedades
Fórmula molecular |
C23H19N |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-(10-phenylanthracen-9-yl)azetidine |
InChI |
InChI=1S/C23H19N/c1-2-8-16(9-3-1)22-18-10-4-6-12-20(18)23(17-14-24-15-17)21-13-7-5-11-19(21)22/h1-13,17,24H,14-15H2 |
Clave InChI |
MNYUPZAWNNIPIR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


